(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one” belongs to the rhodanine derivative family, characterized by a thiazolidin-4-one core with a sulfanylidene group at position 2 and aromatic substituents at positions 3 and 4. The 3-acetylphenyl group at position 3 introduces a ketone functionality, while the 3,4,5-trimethoxyphenyl moiety at position 5 provides steric bulk and electronic modulation through methoxy groups.
Properties
IUPAC Name |
(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S2/c1-12(23)14-6-5-7-15(11-14)22-20(24)18(29-21(22)28)10-13-8-16(25-2)19(27-4)17(9-13)26-3/h5-11H,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOXNXNSTUCKI-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and reviews.
Structural Characteristics
The thiazolidin-4-one scaffold is known for its ability to be modified at various positions, which can significantly influence its biological activity. The specific structure of the compound includes:
- A thiazolidin ring that contributes to its pharmacological properties.
- Substituents such as acetophenyl and trimethoxyphenyl , which are believed to enhance its bioactivity.
1. Antioxidant Activity
Research has shown that thiazolidin-4-one derivatives exhibit significant antioxidant properties. In particular, compounds with modifications at the 4-position have demonstrated enhanced activity against lipid peroxidation. For instance, certain derivatives showed effective inhibition with EC values indicating their potency compared to standard antioxidants like vitamin C .
| Compound | EC Value (mM) | Activity |
|---|---|---|
| Compound 3i | 0.565 ± 0.051 | Highest antioxidant activity |
| Compound 3r | 0.708 ± 0.074 | Significant antioxidant activity |
2. Anticancer Activity
Thiazolidin-4-one derivatives have been investigated for their anticancer properties across various cancer cell lines. For example, some compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . The structural modifications play a crucial role in enhancing cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
3. Antidiabetic Activity
Thiazolidin-4-one derivatives are also recognized for their antidiabetic effects, particularly through their interaction with PPARγ receptors. This interaction is essential for glucose metabolism regulation and insulin sensitivity improvement .
4. Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazolidin-4-one derivatives against a range of pathogens, including bacteria and fungi. The presence of specific substituents has been linked to increased antimicrobial efficacy .
Case Studies
- Tyrosinase Inhibition : A study focused on the synthesis of benzylidene thiazolidinones demonstrated potent tyrosinase inhibitory activity, crucial for treating hyperpigmentation disorders. The most effective analog showed an IC50 value significantly lower than that of kojic acid, a standard tyrosinase inhibitor .
- Cytotoxicity in B16F10 Cells : Analogs of thiazolidin-4-one were tested for cytotoxic effects in B16F10 melanoma cells, revealing that certain modifications led to enhanced anti-melanogenic effects without cytotoxicity at lower concentrations .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features a thiazolidinone core, which is a significant scaffold in medicinal chemistry. The synthesis typically involves multi-step reactions that incorporate various substituents to enhance biological activity. Recent studies have demonstrated the efficacy of thiazolidinone derivatives in medicinal chemistry through innovative synthetic routes that yield high-purity compounds suitable for biological testing .
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 91.66% in some cases .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| Compound A | E. coli | 88.46% |
| Compound B | S. aureus | 91.66% |
| (5Z)-3-(3-acetylphenyl)... | Various strains | TBD |
Anticancer Potential
Thiazolidinone derivatives are increasingly recognized for their anticancer properties. Studies have reported that these compounds can induce cytotoxic effects in various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example, certain thiazolidinone analogues have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent investigation, a series of thiazolidinone derivatives were evaluated for their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that some derivatives exhibited IC50 values as low as 0.24 µM, suggesting potent anticancer activity .
Table 2: Cytotoxic Activity of Thiazolidinone Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound C | MCF-7 | 0.54 |
| Compound D | HepG2 | 0.24 |
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Rhodanine Derivatives
Key Observations:
Substituent Impact on Bioactivity: The 3,4,5-trimethoxyphenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to hydroxy or methyl substituents .
Synthesis Methods: The target compound is synthesized via a Knoevenagel condensation reaction, similar to other rhodanine derivatives (e.g., refluxing with acetic acid/sodium acetate) . Modifications in benzaldehyde derivatives (e.g., 3,4,5-trimethoxybenzaldehyde) dictate the final product’s structure and yield .
Crystallographic Behavior :
- Compounds with methoxy groups (e.g., target compound) exhibit planar aromatic systems, whereas hydroxy-substituted analogues show distorted geometries due to intermolecular H-bonding .
Biological Activity :
- Methoxy-rich compounds demonstrate superior antimycobacterial activity compared to nitro- or halogen-substituted derivatives .
- The acetyl group in the target compound may mimic natural substrates in enzymatic pathways, as seen in nitroimidazole derivatives .
Data-Driven Analysis
Preparation Methods
Reagents and Reaction Conditions
- Primary amine : 3-Acetylaniline (1.0 equiv)
- Aldehyde : 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)
- Thiolic agent : Thioglycolic acid (1.2 equiv)
- Catalyst : Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
- Solvent : Anhydrous tetrahydrofuran (THF)
- Conditions : Reflux at 80°C for 12–18 hours under nitrogen atmosphere.
The reaction proceeds through a sequential nucleophilic attack mechanism. The amine reacts with the aldehyde to form an imine intermediate, which subsequently undergoes cyclization with thioglycolic acid to yield the thiazolidinone core. DCC facilitates carbodiimide-mediated coupling, enhancing reaction efficiency.
Workup and Isolation
Post-reaction, the mixture is cooled to room temperature, filtered to remove dicyclohexylurea (DCU) byproducts, and concentrated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallized from ethanol to afford 3-(3-acetylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one as a yellow solid.
The introduction of the (3,4,5-trimethoxyphenyl)methylidene group at the C5 position is achieved via Knoevenagel condensation, a pivotal step for establishing the Z-configuration.
Reaction Setup
- Thiazolidinone precursor : 3-(3-Acetylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (1.0 equiv)
- Aldehyde : 3,4,5-Trimethoxybenzaldehyde (1.2 equiv)
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent : Distilled water or ethanol/water mixture
- Conditions : Stirring at 25–40°C for 24–48 hours.
The base deprotonates the active methylene group of the thiazolidinone, enabling nucleophilic attack on the aldehyde. The reaction proceeds via a six-membered transition state, favoring the thermodynamically stable Z-isomer due to steric and electronic effects.
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction time. Under optimized conditions (100°C, 300 W, 20 minutes), the yield improves from 65% to 89% while maintaining stereoselectivity.
One-Pot Tandem Synthesis
Recent advances combine cyclocondensation and Knoevenagel steps into a single pot, minimizing intermediate isolation:
Procedure
Advantages
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethyl acetate/hexane (6:3:1) or ethanol to yield pure crystals. Melting points typically range from 180–185°C.
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane gradient) resolves minor impurities, achieving >95% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=), 7.85–7.40 (m, 4H, aryl-H), 6.90 (s, 2H, OCH₃-C6H2), 3.92 (s, 9H, OCH₃), 2.65 (s, 3H, COCH₃).
- IR (KBr): ν 1715 cm⁻¹ (C=O), 1610 cm⁻¹ (C=S), 1595 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Three-Component | THF, reflux | 18 | 65 | 90 |
| Knoevenagel | H₂O, 40°C | 48 | 70 | 88 |
| Microwave | Ethanol, 100°C | 0.3 | 89 | 95 |
| One-Pot | THF/K₂CO₃, 40°C | 36 | 75 | 92 |
Mechanistic Insights
Stereochemical Control
The Z-configuration at the exocyclic double bond is dictated by conjugation with the thiazolidinone’s electron-withdrawing groups, stabilizing the planar transition state. X-ray crystallography of analogous compounds confirms this preference.
Role of Solvent and Base
Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while aqueous bases like K₂CO₃ facilitate deprotonation without hydrolyzing sensitive acetyl groups.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the Knoevenagel step, achieving 85% yield with a residence time of 30 minutes. Regulatory-grade purity (>99%) is attainable via recrystallization followed by preparative HPLC.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this thiazolidinone derivative to achieve high purity and yield?
Q. Which analytical techniques are most reliable for characterizing structural integrity?
Methodological Answer:
- 1H/13C NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons), δ 2.5–3.5 ppm (acetyl/methoxy groups), and thiocarbonyl (C=S) at ~190–200 ppm in 13C NMR .
- HPLC : C18 column with 70:30 methanol/water mobile phase confirms purity (>95%) and detects stereoisomers .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula .
Q. What initial biological screening approaches are recommended to assess therapeutic potential?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Anti-inflammatory tests : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated, and what computational methods support this analysis?
Methodological Answer:
- Kinetic studies : Monitor intermediates via time-resolved NMR or TLC to identify rate-determining steps (e.g., imine formation) .
- Isotopic labeling : Use 13C-labeled reagents to trace cyclization pathways .
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies and verifies Z-configuration stability .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
Methodological Answer:
- Solubility enhancement : Use PEGylation or nanoemulsion formulations to improve bioavailability .
- Metabolic stability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., methoxy group oxidation) .
- PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data to adjust dosing regimens .
Q. How do substituent modifications on phenyl rings influence enzyme binding affinity, and what SAR models exist?
Methodological Answer:
- Substituent effects :
-
3,4,5-Trimethoxyphenyl enhances tubulin binding (anticancer activity) .
-
Acetyl groups at the 3-position improve COX-2 selectivity .
- SAR modeling :
-
3D-QSAR compares steric/electronic parameters of analogs .
-
Molecular docking (AutoDock Vina) identifies hydrogen bonds with EGFR kinase domain .
Table 2: Substituent Impact on Bioactivity
Substituent Target Enzyme Binding Affinity (ΔG, kcal/mol) References 3,4,5-Trimethoxy Tubulin −9.2 (docking score) 3-Acetyl COX-2 −8.7 (IC50 = 1.2 µM)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
